

FP-21399: A Technical Guide on its Pharmacology and Toxicology

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Compound of Interest

Compound Name: **FP-21399**

Cat. No.: **B12772473**

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Introduction

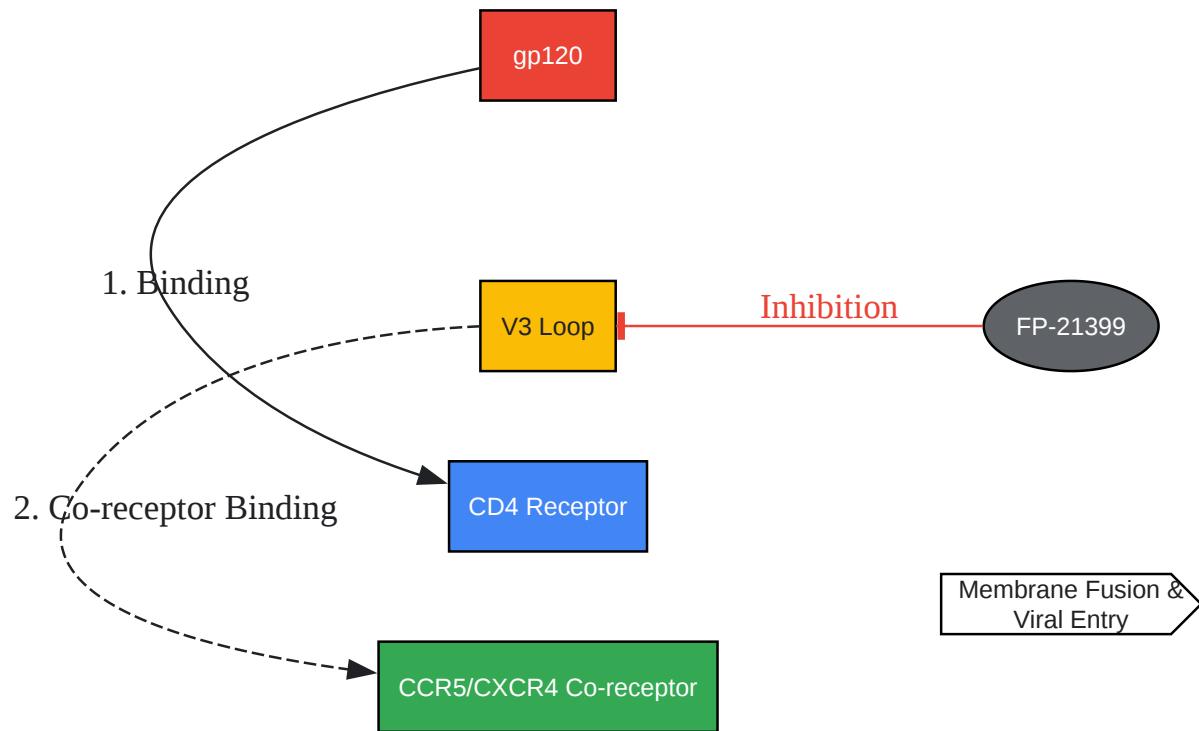
FP-21399 is an investigational antiretroviral agent developed by Lexigen Pharmaceuticals, formerly Fuji ImmunoPharmaceuticals. Identified through a screening program of compounds originally intended for photographic use, **FP-21399** is a bis-azo or bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.^[1] It prevents HIV from entering and infecting host cells, a mechanism distinct from the more common reverse transcriptase and protease inhibitors. This guide provides a detailed overview of the available pharmacological and toxicological data on **FP-21399**, compiled from preclinical and Phase I/II clinical studies.

Pharmacology

Mechanism of Action

FP-21399 exerts its anti-HIV effect by blocking the viral entry process.^[2] The primary target of **FP-21399** is the gp120 surface glycoprotein of the HIV envelope. Specifically, it interferes with the V3 loop of gp120, a critical region for co-receptor binding.^[1] This interaction prevents the conformational changes in the HIV envelope glycoproteins necessary for fusion with the host cell membrane. By obstructing the interaction with the CXCR4 and CCR5 co-receptors, **FP-21399** effectively halts viral entry into CD4+ T-cells.^[1] A notable characteristic of **FP-21399** is

its affinity for and concentration in the lymph nodes, which are significant reservoirs for HIV replication.[1]



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Mechanism of HIV-1 Entry Inhibition by **FP-21399**

In Vitro Activity

FP-21399 has demonstrated potent antiviral activity against a variety of clinical and laboratory strains of HIV, including those resistant to zidovudine (AZT).[1]

Parameter	Value	Cell Lines/Strains
IC ₉₀	0.46 - 5.5 µg/mL	Various HIV-1 strains

Table 1: In Vitro Anti-HIV Activity of **FP-21399**[2]

Clinical Pharmacology & Pharmacokinetics

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered **FP-21399** in HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/ μ L.[2]

Parameter	Description
Dosing Regimens	Single Dose: 0.9, 1.7, 2.8, and 4.2 mg/kg
Repeated Dose: 1, 2, and 3 mg/kg once weekly for 4 weeks	
Pharmacokinetics	Plasma levels were linear with the administered dose.
Elimination Half-life: ~4 hours	
Terminal Half-life: 1.5 - 2 days (representing redistribution and tissue clearance)	

Table 2: Clinical Pharmacokinetic Parameters of **FP-21399**[2]

Clinical Efficacy

In a Phase I dose-escalation trial involving 13 patients receiving weekly infusions, some positive effects on virologic and immunologic markers were observed.[1]

Efficacy Outcome	Result
CD4+ Cell Count Increase	9 of 13 patients (69%) showed an increase of at least 15% over baseline.
Viral Load Decrease (≥ 1 log)	2 of 13 patients (15%) showed a decrease of 1 log (90%).
Viral Load Below Quantification	2 of 13 patients (15%) with low baseline viral loads decreased to below the limit of quantification.

Table 3: Phase I Clinical Efficacy of **FP-21399** (Repeated-Dose Cohort)[1]

It is important to note that while peak plasma levels of **FP-21399** exceeded the in vitro IC50 values, repeated weekly dosing did not lead to a significant reduction in viral load across the study population.[\[3\]](#) Phase II studies were initiated to further explore the immunologic and virologic activity of the compound.[\[1\]](#)

Toxicology

Preclinical toxicology studies were conducted in rodents and dogs. These studies indicated a favorable safety profile, with no significant toxicity observed at dose levels equivalent to the highest doses administered in the Phase I clinical trial.[\[2\]](#) One of the advantages of **FP-21399** is its proposed lower toxicity compared to reverse transcriptase inhibitors, as it does not need to enter cells to exert its antiviral effect.[\[1\]](#)

Study Type	Species	Findings
Preclinical Toxicology	Rodents, Dogs	No toxicity observed at doses equivalent to the highest clinical trial doses.

Table 4: Summary of Preclinical Toxicology Findings for **FP-21399**[\[2\]](#)

Note: Specific LD50 and NOAEL (No-Observed-Adverse-Effect Level) values are not publicly available.

Clinical Safety and Tolerability

In the Phase I clinical trial, **FP-21399** was generally well-tolerated. The most frequently reported adverse events were transient and dose-dependent.[\[2\]](#)

Adverse Event	Description
Urine and Skin Discoloration	Transient appearance of drug- or metabolite-related color in the urine and skin. This effect was dose-dependent.

Table 5: Most Frequent Adverse Events in Phase I Clinical Trial of **FP-21399**[\[2\]](#)

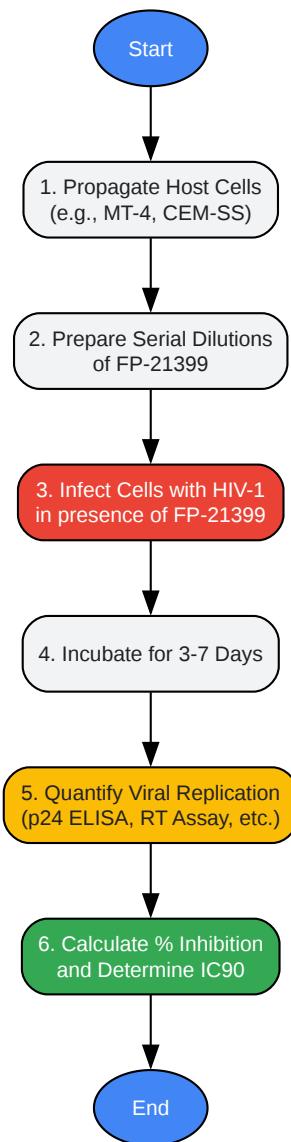
Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **FP-21399** are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Anti-HIV Activity Assay (General Methodology)

While the specific protocol for **FP-21399** is not detailed, a typical in vitro anti-HIV assay to determine IC50/IC90 values would involve the following steps:

- Cell Culture: Propagation of a suitable host cell line (e.g., MT-4, CEM-SS) susceptible to HIV infection.
- Drug Preparation: Serial dilutions of **FP-21399** are prepared in culture medium.
- Infection: Cells are infected with a known titer of an HIV-1 laboratory strain or clinical isolate in the presence of varying concentrations of **FP-21399**. Control wells with no drug are included.
- Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
 - p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
 - Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
 - Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral fusion activity.
- Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The IC90 (the concentration of the drug that inhibits 90% of viral replication) is determined by plotting the percentage of inhibition against the drug concentration.



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Generalized Workflow for In Vitro Anti-HIV Assay

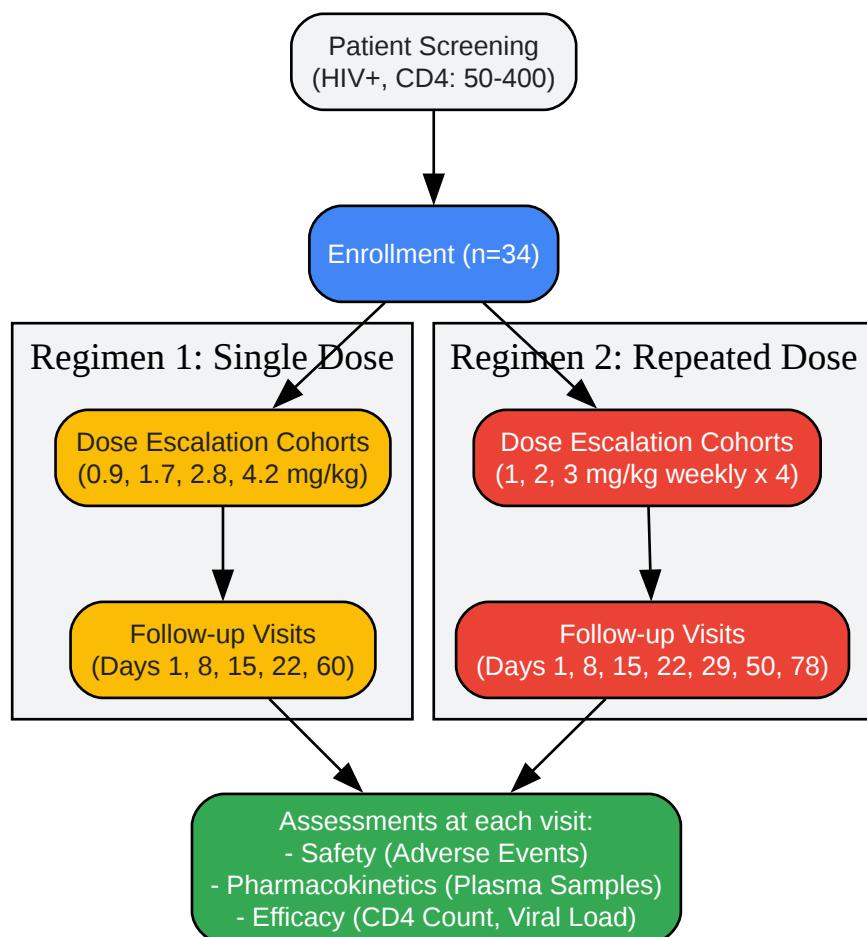
Phase I Clinical Trial Protocol

The Phase I study of **FP-21399** was a dose-escalation trial in HIV-1 infected patients.

- Participants: 34 HIV-1 infected patients with CD4+ cell counts of 50-400 cells/ μ L. Concomitant antiretroviral therapy was permitted.
- Study Design:

- Regimen 1 (Single Dose): Intravenous infusion of **FP-21399** over 1 hour at dose levels of 0.9, 1.7, 2.8, and 4.2 mg/kg.
- Regimen 2 (Repeated Dose): Intravenous infusion of **FP-21399** over 1 hour, administered once weekly for 4 consecutive weeks at dose levels of 1, 2, and 3 mg/kg.

- Assessments:
 - Safety: Monitoring of adverse events, clinical laboratory tests.
 - Pharmacokinetics: Plasma samples were collected at various time points to determine drug concentrations.
 - Efficacy: CD4+ cell counts and HIV-1 viral load were measured at baseline and throughout the study.



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Phase I Clinical Trial Workflow for **FP-21399**

Conclusion

FP-21399 is an HIV fusion inhibitor that demonstrated potent in vitro activity against various HIV-1 strains and a favorable preclinical safety profile. Early clinical development showed the drug to be well-tolerated, with some evidence of immunologic and virologic activity in a subset of patients. However, the lack of a significant overall reduction in viral load in the Phase I study may have posed challenges for its continued development. The information available in the public domain is limited, and further studies would be necessary to fully define the therapeutic potential of **FP-21399** in the treatment of HIV infection.

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References

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